

2'-Amino-biphenyl-4-carbonitrile CAS number 75898-35-0

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Compound of Interest

Compound Name: 2'-Amino-biphenyl-4-carbonitrile

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An In-Depth Technical Guide to **2'-Amino-biphenyl-4-carbonitrile** (CAS 75898-35-0): A Keystone Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of **2'-Amino-biphenyl-4-carbonitrile** (CAS 75898-35-0), a pivotal intermediate in the fields of medicinal chemistry and materials science. As a molecule that strategically combines the aminobiphenyl scaffold with a nitrile functional group, it serves as a versatile building block for the synthesis of a wide array of complex organic structures. This document, intended for researchers, chemists, and drug development professionals, delves into the compound's physicochemical properties, details robust synthetic and analytical methodologies, explores its applications with mechanistic insights, and outlines critical safety protocols. By synthesizing technical data with practical, field-proven insights, this guide aims to empower scientists to fully leverage the synthetic potential of this valuable compound.

Introduction: The Strategic Importance of the Biphenyl Scaffold

The biphenyl moiety is a privileged structure in drug discovery and materials science, offering a semi-rigid backbone that can position functional groups in a defined three-dimensional space.

[1] Its derivatives are integral to numerous pharmaceuticals, agrochemicals, and organic

electronics.[2] The compound **2'-Amino-biphenyl-4-carbonitrile** is of particular interest as it merges two powerful chemical motifs:

- The 2-Aminobiphenyl Core: This structure is a well-established pharmacophore found in various biologically active agents. The amino group serves as a critical hydrogen bond donor/acceptor and a key synthetic handle for further molecular elaboration.[3]
- The Benzonitrile Moiety: The nitrile group ($C\equiv N$) is a unique functional group in medicinal chemistry. It can act as a hydrogen bond acceptor, a metabolically stable isostere for other functional groups, or a precursor for other functionalities. In some contexts, it can even participate in reversible covalent interactions with enzyme active sites.[4]

The strategic combination of these groups in a single molecule, identified by CAS number 75898-35-0, makes **2'-Amino-biphenyl-4-carbonitrile** a high-value starting material for creating libraries of diverse and complex molecules.[5][6]

Physicochemical Properties and Characterization

A thorough understanding of a compound's properties is the foundation of its effective application. The key physicochemical and computed properties of **2'-Amino-biphenyl-4-carbonitrile** are summarized below.

Key Properties

Property	Value	Source
CAS Number	75898-35-0	[7]
Molecular Formula	C ₁₃ H ₁₀ N ₂	[5][8]
Molecular Weight	194.23 g/mol	[5][7]
IUPAC Name	4-(2-aminophenyl)benzonitrile	[5][8]
Synonyms	2'-AMINO-BIPHENYL-4-CARBONITRILE, 2-Amino-4"-cyanobiphenyl	[5]
SMILES	<chem>C1=CC=C(C(=C1)C2=CC=C(C=C2)C#N)N</chem>	[5]
InChI Key	HOKIEIHVZCGCPS-UHFFFAOYSA-N	[5][8]

Analytical Characterization

Validating the identity and purity of **2'-Amino-biphenyl-4-carbonitrile** is critical for its use in synthesis. The following analytical techniques are recommended.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ¹H NMR: The spectrum will exhibit complex multiplets in the aromatic region (approx. 6.7-7.7 ppm). The protons on the amine-bearing ring are expected to be shifted upfield compared to those on the nitrile-bearing ring. A broad singlet corresponding to the two amine (-NH₂) protons will also be present, the chemical shift of which is solvent-dependent.
 - ¹³C NMR: The spectrum will show 13 distinct signals for the carbon atoms. The carbon of the nitrile group (C≡N) will appear characteristically downfield (approx. 118-120 ppm), while the carbon attached to the amino group will be shielded.[9]
- Infrared (IR) Spectroscopy:

- A sharp, strong absorption band around $2220\text{--}2230\text{ cm}^{-1}$ is characteristic of the $\text{C}\equiv\text{N}$ stretching vibration.[\[10\]](#)
- Two distinct bands in the region of $3350\text{--}3500\text{ cm}^{-1}$ will correspond to the symmetric and asymmetric N-H stretching of the primary amine group.[\[10\]](#)
- Multiple bands in the $1450\text{--}1600\text{ cm}^{-1}$ region will indicate aromatic $\text{C}=\text{C}$ stretching.
- Mass Spectrometry (MS):
 - Under Electron Ionization (EI), the molecular ion peak (M^+) should be observed at $m/z = 194$. Analysis of the fragmentation pattern can provide further structural confirmation.
- High-Performance Liquid Chromatography (HPLC):
 - Reversed-phase HPLC is the most common method for purity assessment.[\[11\]](#) A C18 column with a mobile phase gradient of water and acetonitrile (often with 0.1% trifluoroacetic acid or formic acid) provides excellent resolution for biphenyl compounds. Purity is determined by integrating the peak area at an appropriate UV wavelength (e.g., 254 nm).

Synthesis and Purification

The formation of the C-C bond between the two phenyl rings is the central challenge in synthesizing **2'-Amino-biphenyl-4-carbonitrile**. The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the industry-standard method due to its exceptional functional group tolerance, use of non-toxic boron reagents, and generally high yields.[\[12\]](#)[\[13\]](#)

Core Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling

The causality behind choosing the Suzuki reaction lies in its robustness. The reaction conditions are mild enough to tolerate both the free amine and the nitrile group without requiring protecting groups, which streamlines the synthetic process and improves overall efficiency.[\[14\]](#)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the coupling of 2-bromoaniline with 4-cyanophenylboronic acid. All operations should be conducted under an inert atmosphere (Nitrogen or Argon) to protect the catalyst.

Materials:

- 2-Bromoaniline (1.0 eq.)
- 4-Cyanophenylboronic acid (1.1 eq.)
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq., 3 mol%)[[15](#)]
- Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)[[15](#)]
- Anhydrous 1,4-Dioxane (solvent)
- Degassed Deionized Water (co-solvent)

Step-by-Step Methodology:

- **Reaction Setup:** To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromoaniline, 4-cyanophenylboronic acid, potassium carbonate, and the palladium catalyst.
- **Inert Atmosphere:** Seal the flask with a septum, then evacuate the flask under vacuum and backfill with nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
- **Solvent Addition:** Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 ratio by volume) via syringe. The biphasic mixture facilitates the dissolution of both the organic and inorganic reagents.
- **Reaction:** Heat the mixture to 80-90 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS until the starting 2-bromoaniline is consumed (typically 4-12 hours).

- **Work-up:** Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
- **Washing:** Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Quality Control

The crude product is typically a solid that requires purification.

- **Purification:** Silica gel column chromatography is the preferred method. A solvent gradient of hexane and ethyl acetate (e.g., starting from 9:1 and gradually increasing the polarity) is effective for separating the product from non-polar impurities and baseline polar materials.
- **Validation:** The purity of the final fractions should be confirmed by HPLC (>95% is typical). The identity of the white to off-white solid product should be unequivocally confirmed by NMR and MS, comparing the data with expected values.[\[16\]](#)

Applications and Mechanistic Insights

2'-Amino-biphenyl-4-carbonitrile is not an end product but a versatile starting point for creating high-value molecules.

Role as a Pharmaceutical Intermediate

The true value of this compound lies in the orthogonal reactivity of its functional groups. The amino group can be readily acylated, alkylated, or used in cyclization reactions to build heterocyclic systems, while the nitrile remains inert under these conditions. This scaffold is a key precursor for generating libraries of compounds for screening campaigns, particularly in oncology.[\[2\]](#)[\[15\]](#)

Caption: Hypothetical elaboration of the core scaffold into a more complex molecule.

Case Study: Design of a Hypothetical Kinase Inhibitor

Many kinase inhibitors feature a core heterocycle attached to a biaryl "tail" that occupies a hydrophobic pocket in the enzyme's active site. **2'-Amino-biphenyl-4-carbonitrile** is an ideal starting point for such a design.


- **Amide Formation:** The amino group can be acylated with a reagent like chloroacetyl chloride. This introduces an electrophilic site.
- **Nucleophilic Substitution:** The resulting α -chloro amide can be reacted with various nucleophiles (amines, thiols) to introduce diversity and modulate properties like solubility and cell permeability.
- **Further Elaboration:** The nitrile group could be hydrolyzed to a carboxylic acid for further coupling or reduced to an amine. Alternatively, it can be maintained as a hydrogen bond acceptor to interact with the kinase hinge region.

This modular approach allows for the rapid synthesis of a focused library of compounds for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a research chemical, **2'-Amino-biphenyl-4-carbonitrile** must be handled with appropriate precautions.^[6]

GHS Hazard Information

Pictogram	GHS Code	Hazard Statement	Source
 alt text	H318	Causes serious eye damage	^[8] ^[17]

Precautionary Statements: P280 (Wear protective gloves/eye protection), P305+P354+P338 (IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).^[17]

Handling and Storage Recommendations

- **Personal Protective Equipment (PPE):** Always handle this compound in a well-ventilated fume hood while wearing a lab coat, nitrile gloves, and chemical safety goggles.^[18]

- Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[17][19]
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[19][20]
- Disposal: Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.[18]

Conclusion and Future Outlook

2'-Amino-biphenyl-4-carbonitrile is more than just a chemical; it is an enabling tool for innovation. Its well-defined structure and dual functionality provide a reliable and versatile platform for constructing novel molecules with tailored properties. The continued exploration of Suzuki-Miyaura coupling and other cross-coupling reactions will further streamline its synthesis and incorporation into complex targets. For medicinal chemists, this compound will remain a valuable asset in the quest for next-generation therapeutics, particularly in the development of targeted cancer therapies. In materials science, its derivatives warrant investigation as components of novel organic semiconductors and emitters. The full potential of this keystone building block is still being unlocked, promising exciting discoveries for the prepared researcher.

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